5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
CAS No.: 1004398-30-4
Cat. No.: VC2023992
Molecular Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1004398-30-4 |
|---|---|
| Molecular Formula | C12H13N3O3 |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(14-18-11)8-5-4-6-9(7-8)15(16)17/h4-7H,1-3H3 |
| Standard InChI Key | KYPMVLKLTRSNTQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the family of 1,2,4-oxadiazoles. These compounds are widely studied for their diverse biological and chemical properties, including potential applications in medicinal chemistry, materials science, and agrochemicals. The compound's molecular formula is , with a molecular weight of 247.25 g/mol . Its structure features a tert-butyl group and a nitrophenyl moiety attached to the oxadiazole ring.
Synthesis
The synthesis of 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves cyclization reactions using hydrazides and nitriles as precursors. The reaction proceeds under mild conditions with the aid of dehydrating agents or catalysts. This method ensures high yields and purity of the product.
Applications
The unique combination of electronic properties and steric effects makes this compound suitable for:
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